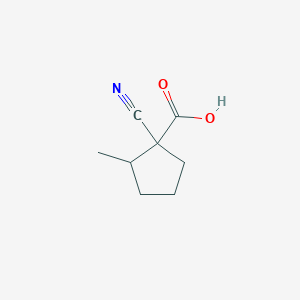
1-Cyano-2-methylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2-methylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H11NO2 It is a derivative of cyclopentane, featuring a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a methyl-substituted cyclopentane ring
Méthodes De Préparation
The synthesis of 1-Cyano-2-methylcyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with cyanide ion (CN-) in the presence of a suitable catalyst to form the cyano group. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Cyano-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
1-Cyano-2-methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Cyano-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Cyano-2-methylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Methylcyclopentane-1-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Cyano-2-methylcyclohexane-1-carboxylic acid: Contains a six-membered ring, which can influence its chemical properties and reactivity.
1-Cyano-2-methylcyclopentane-1-carboxamide: The carboxylic acid group is replaced with an amide group, altering its solubility and biological activity
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-cyano-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-6-3-2-4-8(6,5-9)7(10)11/h6H,2-4H2,1H3,(H,10,11) |
Clé InChI |
OCDSEIUABBUGCX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


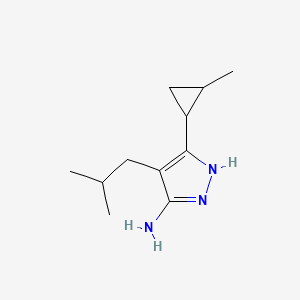
![6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid](/img/structure/B13073834.png)
![Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13073840.png)
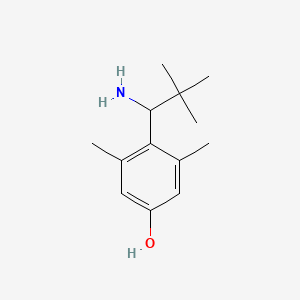
![1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13073847.png)

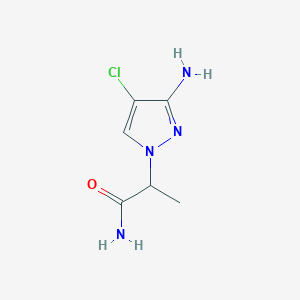
![1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13073857.png)
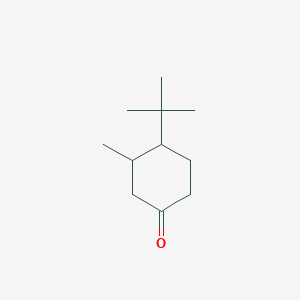
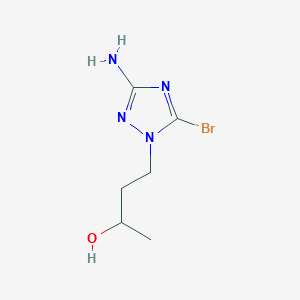
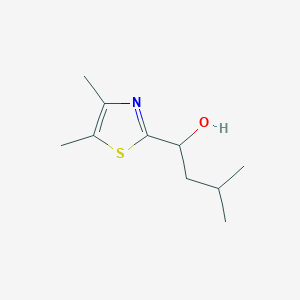
![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)
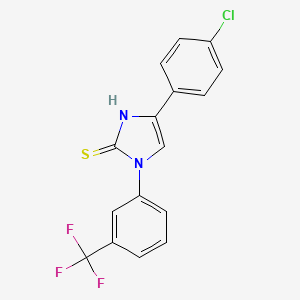
![2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13073894.png)
